molecular formula C10H20N2OS B1282319 (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide CAS No. 80875-07-6

(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide

Cat. No. B1282319
CAS RN: 80875-07-6
M. Wt: 216.35 g/mol
InChI Key: VAVRZFPMKSCTDL-ZCFIWIBFSA-N
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Description

The compound (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide is not directly mentioned in the provided papers. However, the papers do discuss related compounds and their synthesis, which may share similarities with the compound . For instance, (R)-2-Propyloctanoic acid is mentioned as a therapeutic agent for Alzheimer's disease, and its synthesis involves the use of chiral auxiliaries, which could be relevant for the synthesis of (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide . Additionally, derivatives of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid are synthesized through a one-pot reaction, which might offer insights into the synthesis of similar compounds .

Synthesis Analysis

The synthesis of related compounds involves the use of chiral auxiliaries, such as Oppolzer's camphorsultam, to achieve high optical purity . The removal of the chiral source is also a critical step, which in the case of (R)-2-Propyloctanoic acid, is accomplished using tetrabutylammonium hydroxide and hydrogen peroxide . For the synthesis of (R)-2-amino-3-((aroylcarbamothioyl)thio)propanoic acid derivatives, a one-pot, three-component reaction is employed, which could be a potential method for synthesizing (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide .

Molecular Structure Analysis

While the molecular structure of (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide is not discussed, the structure-related discussions in the papers may provide insights. The use of L-cysteine in the synthesis of related compounds suggests the importance of chiral centers and stereochemistry in the molecular structure . The presence of a thietanyl group in the compound of interest indicates a sulfur-containing heterocycle, which is a feature also seen in the thioxothiazolidine-4-carboxylic acid derivatives mentioned in the second paper .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of related compounds include the use of ammonium thiocyanate and acid chlorides in a solvent-free condition, leading to the formation of thioamide bonds . The conversion to thioxothiazolidine-4-carboxylic acid derivatives involves reflux in water . These reactions highlight the potential reactivity of sulfur-containing groups and the importance of solvent choice in the synthesis of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of (R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide are not directly provided in the papers. However, the high optical purity achieved in the synthesis of (R)-2-Propyloctanoic acid suggests that similar compounds can be synthesized with a focus on chirality and enantiomeric excess . The solvent-free conditions and the use of water as a reaction medium in the second paper indicate that the physical state of the reactants and products, as well as their solubility, are important considerations in the synthesis and handling of these compounds .

Scientific Research Applications

Antibacterial Activity

Research involving derivatives of propanamide, such as the study by Tumosienė et al. (2012), highlights their potential in antibacterial applications. Specifically, compounds like 5-[2-[(4-methylphenyl)amino]ethyl]-1,3,4-oxadiazol-2(3H)-thione and its analogs showed good antibacterial activity against Rhizobium radiobacter (Tumosienė et al., 2012).

Spectroscopic Study

The study of N-monosubstituted propanamides, including their synthesis and FTIR spectroscopic analysis, provides insights into the conformational properties of these compounds, which can be crucial in understanding their interactions and functions in various applications (Antonović et al., 1997).

Aminolysis and Derivative Formation

The aminolysis of certain propanamides can lead to the formation of various derivatives, offering potential in synthesizing new chemical entities with specific properties. This process has been explored in compounds like 2-aryl-5-R-5,6-dihydro-7H-[1,2,4]triazolo-[5,1-b][1,3]thiazin-7-ones (Britsun et al., 2005).

Anticonvulsant Studies

The exploration of N-Benzyl-3-[(Chlorophenyl) Amino] propanamides in anticonvulsant studies, like those conducted by Idris et al. (2011), highlights the potential therapeutic applications of these compounds in treating conditions like epilepsy (Idris et al., 2011).

Safety And Hazards

Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product . Buyers assume responsibility to confirm product identity and/or purity .

properties

IUPAC Name

(2R)-2-amino-N-(2,2,4,4-tetramethylthietan-3-yl)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2OS/c1-6(11)7(13)12-8-9(2,3)14-10(8,4)5/h6,8H,11H2,1-5H3,(H,12,13)/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVRZFPMKSCTDL-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1C(SC1(C)C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C(=O)NC1C(SC1(C)C)(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80538295
Record name N-(2,2,4,4-Tetramethylthietan-3-yl)-D-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide

CAS RN

80875-07-6
Record name (2R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80875-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide, (R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080875076
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2,2,4,4-Tetramethylthietan-3-yl)-D-alaninamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80538295
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-AMINO-N-(2,2,4,4-TETRAMETHYL-3-THIETANYL)PROPANAMIDE, (R)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/311QIR6SCE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide
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(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide
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(R)-2-Amino-N-(2,2,4,4-tetramethyl-3-thietanyl)propanamide
Reactant of Route 6
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Citations

For This Compound
6
Citations
AA Jaafar - 2023 - search.proquest.com
Background: Metabolomics intends to create new chances for biomarker discovery to predict diseases and their progression. ADAT3-related intellectual disability (ID) syndrome is a …
Number of citations: 0 search.proquest.com
M Lindley - Sweeteners and sugar alternatives in food …, 2008 - books.google.com
The low-and reduced-calorie sweeteners discussed in Parts One and Three of this publication are all mainstream speciality ingredients enjoying significant technical and commercial …
Number of citations: 13 books.google.com
MA Farag, MM Rezk, MH Elashal, M El-Araby… - Food Research …, 2022 - Elsevier
Artificial sweeteners have become increasingly popular worldwide owing to their lower calorie content in addition to the claims of health benefits such as weight control, blood glucose …
Number of citations: 7 www.sciencedirect.com
C Du, Z Li, J Zhang, N Yin, L Tang, J Li, J Sun… - Food Science and …, 2023 - Elsevier
Accumulating evidence suggests that the gut microbiota plays an important role in the pathogenesis of inflammatory bowel disease (IBD). Carnosic acid (CA) is a major antioxidant …
Number of citations: 3 www.sciencedirect.com
P Fernandes, JMS Cabral - Biotechnology in Agriculture and …, 2013 - api.taylorfrancis.com
Developments in the production of sweeteners have been closely related to some relevant events in the fields of biotechnology and chemistry (Ferrier, 2006). The consumption of …
Number of citations: 0 api.taylorfrancis.com
PJ Abbott, R Walker, C Leclercq
Number of citations: 0

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